N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide
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Overview
Description
N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and an amide linkage, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with 2-aminobenzamide, followed by cyclization with furan-2-carboxylic acid. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(6-methylpyridin-2-yl)furan-2-carboxamide
Uniqueness
N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide is unique due to its specific combination of a furan ring, a pyridine ring, and an amide linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[2-[(6-methylpyridin-2-yl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-12-6-4-10-16(19-12)21-17(22)13-7-2-3-8-14(13)20-18(23)15-9-5-11-24-15/h2-11H,1H3,(H,20,23)(H,19,21,22) |
InChI Key |
RGKFRPDJXVRTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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